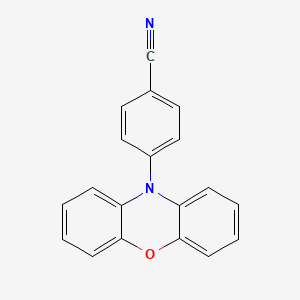
4-(10H-Phenoxazin-10-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(10H-Phenoxazin-10-yl)benzonitrile is an organic compound with the molecular formula C19H12N2O. It is a white solid that is primarily used as an intermediate in organic synthesis. This compound is notable for its unique structure, which includes a phenoxazine moiety linked to a benzonitrile group. This structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10H-Phenoxazin-10-yl)benzonitrile typically involves the reaction of phenoxazine with a benzonitrile derivative. One common method is the nucleophilic aromatic substitution reaction, where phenoxazine is reacted with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(10H-Phenoxazin-10-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenoxazine moiety can be oxidized to form phenoxazine-10-oxide.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Phenoxazine-10-oxide.
Reduction: 4-(10H-Phenoxazin-10-yl)benzylamine.
Substitution: Various substituted phenoxazine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(10H-Phenoxazin-10-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of 4-(10H-Phenoxazin-10-yl)benzonitrile is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenoxazine moiety can participate in electron transfer processes, which is crucial for its role in photophysical applications. The nitrile group can also engage in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(10H-Phenothiazin-10-yl)benzonitrile: Similar structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
4-(10H-Phenoxazin-10-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
4-(10H-Phenoxazin-10-yl)benzonitrile is unique due to its specific combination of a phenoxazine moiety and a benzonitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications such as in OLEDs and as a fluorescent probe .
Propiedades
Fórmula molecular |
C19H12N2O |
|---|---|
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
4-phenoxazin-10-ylbenzonitrile |
InChI |
InChI=1S/C19H12N2O/c20-13-14-9-11-15(12-10-14)21-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)21/h1-12H |
Clave InChI |
SNCPYPQJYWCSKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carbonyl]amino]-2-phenylacetyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B14116442.png)
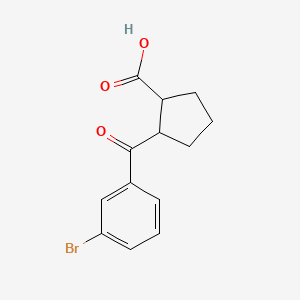
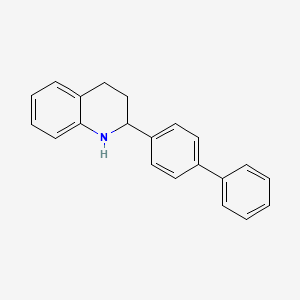
![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14116455.png)
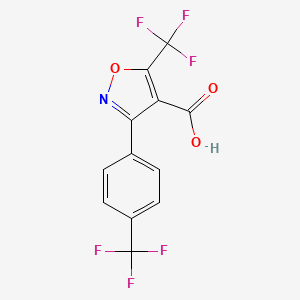
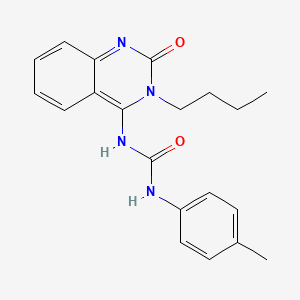


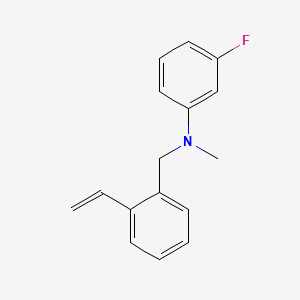
![4-Methoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14116494.png)
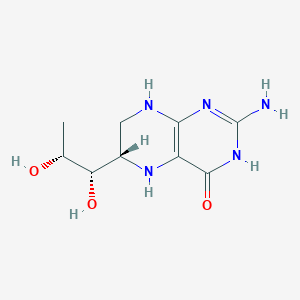
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116510.png)

![rel-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B14116516.png)
